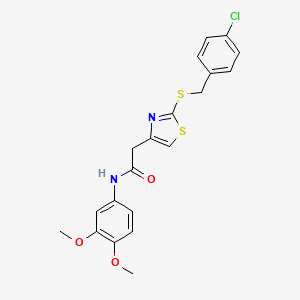
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H19ClN2O3S2 and its molecular weight is 434.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic compound belonging to the thiazole family, which is known for its diverse biological activities. The compound features a thiazole ring, a chlorobenzylthio group, and a methoxyphenyl acetamide moiety. Its molecular formula is C16H17ClN2OS, and it has garnered attention for potential applications in medicinal chemistry due to its antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The unique structure of this compound allows it to interact with various biological targets. The thiazole ring is known for its role in enhancing the biological activity of compounds by modulating enzyme interactions and cellular pathways.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C16H17ClN2OS |
| Molecular Weight | 334.84 g/mol |
| Functional Groups | Thiazole, Chlorobenzylthio, Acetamide |
Antimicrobial Activity
Research indicates that compounds with thiazole structures often exhibit significant antimicrobial properties . The presence of the thiazole ring and chlorobenzyl thio group may enhance the compound's ability to inhibit bacterial growth. Studies have shown that similar thiazole derivatives can effectively combat antibiotic-resistant strains by targeting specific enzymes involved in bacterial fatty acid biosynthesis .
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer properties . The specific structure of this compound may enhance its efficacy against certain cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines, revealing that those with electron-withdrawing groups (like chlorine) exhibited higher activity. The IC50 values for certain derivatives ranged from 1.61 µg/mL to 1.98 µg/mL against different cell lines, indicating potent anticancer potential .
While specific mechanisms for this compound remain under investigation, it is hypothesized that the compound may interact with cellular receptors or enzymes to modulate signaling pathways involved in cell proliferation and survival.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with other thiazole derivatives that have been studied for similar biological activities.
Table 2: Comparison of Thiazole Derivatives
| Compound Name | Biological Activity | IC50 Values (µg/mL) |
|---|---|---|
| N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide | Antimicrobial | Not specified |
| Benzothiazole derivatives | Anticancer, antimicrobial | Varies |
| N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide | Antibacterial against gram-positive strains | Not specified |
属性
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-25-17-8-7-15(9-18(17)26-2)22-19(24)10-16-12-28-20(23-16)27-11-13-3-5-14(21)6-4-13/h3-9,12H,10-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJPPEIQFZDWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














